molecular formula C7H6Cl2N2 B100106 5-Allyl-4,6-dichloropyrimidine CAS No. 16019-31-1

5-Allyl-4,6-dichloropyrimidine

Cat. No. B100106
CAS RN: 16019-31-1
M. Wt: 189.04 g/mol
InChI Key: PDLIUMXRLQCZRG-UHFFFAOYSA-N
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Description

5-Allyl-4,6-dichloropyrimidine (5-Allyl-4,6-DCP) is a heterocyclic compound with a wide range of applications in both scientific research and industrial processes. It has been studied extensively due to its unique properties, which include having a high boiling point, low vapor pressure, and good solubility in organic solvents. 5-Allyl-4,6-DCP is a useful reagent in organic synthesis and can also be used to synthesize a variety of compounds. It has been used in a variety of applications, including drug synthesis, dye production, and as a catalyst in chemical reactions.

Scientific Research Applications

Synthesis and Biological Activities

  • Synthesis of Polysubstituted Pyrimidines : A study by Jansa et al. (2015) explored the synthesis of a series of novel pyrimidine derivatives, including 5-Allyl-4,6-dichloropyrimidine. These compounds were found to strongly inhibit nitric oxide production in mouse peritoneal cells, with IC50 values below 5 µM in most cases, indicating their potential in regulating immune responses (Jansa et al., 2015).

  • Creation of Pyrimidine-Fused Benzazepines : Acosta-Quintero et al. (2015) examined the synthesis of functionalized 6,11-dihydro-5H-benzo[b]pyrimido[5,4-f]azepines from 5-Allyl-4,6-dichloropyrimidines. This process involved base-promoted aromatic nucleophilic substitution, followed by intramolecular Friedel–Crafts cyclization, yielding moderate to high yields of the target compounds (Acosta-Quintero et al., 2015).

  • Antiviral Activity of Carbocyclic Analogs : Legraverend et al. (1985) described the synthesis of carbocyclic analogs of 7-deazaguanosine from 5-Allyl-2-amino-4,6-dihydroxypyrimidine, which showed selective inhibitory activities against HSV1 and HSV2 in cell culture (Legraverend et al., 1985).

Synthesis of Derivatives and Applications

  • N-(4-pyrimidyl)ethylamine Derivatives : Sokolova and Magidson (1968) synthesized derivatives of N-(4-pyrimidyl)ethylamine with an allyl group in position 5 of the pyrimidine nucleus, aiming to find antitumoral substances (Sokolova & Magidson, 1968).

  • 5-Substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines : Hocková et al. (2003) prepared 2,4-diamino-6-hydroxypyrimidines substituted in position 5 by an allyl group, demonstrating marked inhibition of retrovirus replication in cell culture (Hocková et al., 2003).

  • Inhibition of Nitric Oxide Production : Another study by Jansa et al. (2014) found that irrespective of the substituent at the 5 position, 2-amino-4,6-dichloropyrimidines inhibited immune-activated nitric oxide production, indicating their potential therapeutic use (Jansa et al., 2014).

  • Synthesis and Antibacterial Activity : Fellahi et al. (1995) synthesized a series of pyrimidine derivatives using organozinc reagents, including 5-Allyl-4,6-dichloropyrimidines, showing activity against human bacterial flora (Fellahi et al., 1995).

Chemical Synthesis and Characterization

  • 'Green' Synthesis of Dichloropyrimidines : Opitz et al. (2015) reported an improved, less toxic route for synthesizing 4,6-dichloropyrimidines, including 5-Allyl-4,6-dichloropyrimidines, which is of general synthetic interest due to its applicability to all nitrogen heterocycle chlorinations (Opitz et al., 2015).

  • Antiviral Properties of Dichloropyrimidines : Colla et al. (1977) explored dichloropyrimidines for their antiviral spectrum and mode of action, inhibiting the growth of various RNA and DNA viruses (Colla et al., 1977).

  • Anti-HIV Activity of Pyrimidine Derivatives : Khalifa and Al-Omar (2014) synthesized 5-allyl-6-benzylpyrimidin-4(3H)-ones and evaluated their in vitro activities against HIV-1, finding moderate to good activities (Khalifa & Al-Omar, 2014).

Safety and Hazards

The safety information for 5-Allyl-4,6-dichloropyrimidine includes the GHS07 pictogram, with the signal word "Warning" . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P305, P351, and P338 .

Mechanism of Action

Target of Action

It’s known that the compound has inhibitory effects on immune-activated nitric oxide (no) production . Nitric oxide plays a crucial role in various physiological and pathological processes, including vasodilation, neurotransmission, and immune response.

Mode of Action

The exact mode of action of 5-Allyl-4,6-dichloropyrimidine is yet to be elucidated . It’s known that the compound and its derivatives inhibit immune-activated no production . This suggests that the compound may interact with enzymes or pathways involved in NO production, leading to a decrease in NO levels.

Pharmacokinetics

The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . It’s also predicted to inhibit CYP1A2, an enzyme involved in drug metabolism .

Result of Action

The primary result of this compound’s action is the inhibition of immune-activated NO production . This could potentially modulate immune responses and inflammatory processes where NO plays a role.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 5-Allyl-4,6-dichloropyrimidine are not fully understood yet. It is known that pyrimidine derivatives can interact with various enzymes, proteins, and other biomolecules. These interactions can influence biochemical reactions in various ways .

Cellular Effects

It has been reported that 2-amino-4,6-dichloropyrimidines, a related group of compounds, can inhibit immune-activated nitric oxide production . This suggests that this compound may also have significant effects on cellular processes.

Molecular Mechanism

It is known that pyrimidine derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

properties

IUPAC Name

4,6-dichloro-5-prop-2-enylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2N2/c1-2-3-5-6(8)10-4-11-7(5)9/h2,4H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDLIUMXRLQCZRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=C(N=CN=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40333920
Record name 4,6-Dichloro-5-(prop-2-en-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40333920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

16019-31-1
Record name 4,6-Dichloro-5-(2-propen-1-yl)pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16019-31-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,6-Dichloro-5-(prop-2-en-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40333920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes 5-Allyl-4,6-dichloropyrimidine a suitable starting material for synthesizing complex heterocycles?

A1: this compound possesses several structural features that make it attractive for synthetic chemists:

  • Reactive Chlorine Atoms: The two chlorine atoms are susceptible to nucleophilic aromatic substitution, allowing for the introduction of various amine groups. [, ]
  • Versatile Allyl Group: The allyl group serves as a handle for further chemical transformations. In the context of the discussed research, it undergoes an intramolecular Friedel-Crafts cyclization to form the seven-membered azepine ring. [, ]

Q2: Can you describe the general synthetic route for preparing benzo[b]pyrimido[5,4-f]azepines starting from this compound?

A2: The synthesis follows a straightforward two-step procedure:

  1. Aminolysis: this compound is reacted with various N-substituted anilines or indoline in the presence of a base. This leads to the substitution of one of the chlorine atoms with the amine nucleophile, yielding the corresponding aminopyrimidine derivative. [, ]
  2. Intramolecular Friedel-Crafts Cyclization: Treatment of the aminopyrimidine derivative with an acid catalyst promotes the intramolecular electrophilic aromatic substitution of the allyl group onto the aromatic ring, forming the desired benzo[b]pyrimido[5,4-f]azepine scaffold. [, ]

Q3: What is the significance of the structural characterization studies performed on the synthesized compounds?

A3: Characterization using techniques like IR, 1H and 13C NMR spectroscopy, and mass spectrometry confirms the identity and purity of the synthesized compounds. [] Furthermore, X-ray crystallography studies provided insights into the molecular and supramolecular structures of selected products and intermediates. This information is valuable for understanding the conformational preferences of these molecules and their potential interactions with biological targets. []

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